N-benzyl-2-ethylbutanamide
Overview
Description
N-benzyl-2-ethylbutanamide is an organic compound with the molecular formula C₁₃H₁₉NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-ethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production. The starting materials, 2-ethylbutanoic acid and benzylamine, are continuously fed into the reactor along with the coupling agent and catalyst, resulting in a steady output of the desired amide.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.
Major Products Formed
Hydrolysis: 2-ethylbutanoic acid and benzylamine.
Reduction: Corresponding amine (N-benzyl-2-ethylbutylamine).
Substitution: Products depend on the nucleophile used, resulting in various substituted amides.
Scientific Research Applications
N-benzyl-2-ethylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-benzyl-2-ethylbutanamide exerts its effects involves interactions with specific molecular targets. For instance, its analgesic and anticonvulsant activities are believed to be mediated through binding to neuronal sodium channels and L-type calcium channels . These interactions modulate the activity of these channels, leading to reduced neuronal excitability and pain perception.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-ethylbutanamide: C₁₃H₁₉NO
N-benzyl-2-ethylpropanamide: Similar structure with a propyl group instead of a butyl group.
N-benzyl-2-methylbutanamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N-benzyl-2-ethylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-12(4-2)13(15)14-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXSZZIZMJPAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356862 | |
Record name | N-benzyl-2-ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6428-70-2 | |
Record name | N-benzyl-2-ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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